2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate
Description
Properties
IUPAC Name |
(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-14-4-2-13(3-5-14)18(22)25-15-6-7-16-17(12-15)26-19(20-16)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAXRCREWGTHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a carboxylic acid derivative under acidic conditions.
Introduction of Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution, where the benzothiazole derivative reacts with morpholine in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Attachment of Methoxybenzoate Group: The final step involves esterification, where the morpholinobenzo[d]thiazole intermediate reacts with 4-methoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH)
Reduction: LiAlH₄, NaBH₄, ethanol (EtOH)
Substitution: Amines, thiols, DMF, K₂CO₃
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted benzothiazoles
Scientific Research Applications
2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters in the brain.
DNA Interaction: It can bind to DNA, causing disruptions in DNA replication and transcription, which is useful in its anticancer activity.
Membrane Perturbation: The compound can integrate into cell membranes, altering their permeability and leading to cell death in microbial organisms.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs in Neuroprotection
Benzimidazole and Benzothiazole Scaffolds
- Structure : Lack the 4-methoxybenzoate ester but share the benzothiazole core.
- Activity: Known for neuroprotection via antioxidant mechanisms, but with lower specificity due to absent polar substituents .
Table 1: Neuroprotective Activity Comparison
Role of the 4-Methoxybenzoate Group
In Metal Complexes (–10)
- Coordination Behavior : 4-Methoxybenzoate (4-MeO-Bz) acts as a bidentate ligand in lanthanide complexes (e.g., La, Ce), with carboxylate vibrations at νas = 1543 cm⁻¹ and νsym = 1416 cm⁻¹ .
- Thermal Stability : Decomposes at 200–400°C in lanthanide complexes, influenced by metal ion size and hydration state .
- Comparison: In this compound, the ester group is hydrolytically stable under physiological conditions, unlike ionic 4-MeO-Bz in metal complexes.
Table 2: Thermal and Spectroscopic Properties of 4-MeO-Bz Derivatives
| Compound | Form | Thermal Decomposition (°C) | IR νas/νsym (cm⁻¹) | Reference |
|---|---|---|---|---|
| La(4-MeO-Bz)3·2H2O | Crystalline solid | 220–350 | 1543 / 1416 | |
| This compound | Crystalline powder | Not reported | ~1700 (ester C=O) | – |
Analogs in Cancer Therapy
CB-NPs and BLZ945 Nanoparticles ()
- Structure: Benzo[d]thiazole derivatives with cyclohexylamino and picolinamide groups.
- Activity : Target tumor vasculature via integrin binding, with prolonged circulation times .
- Comparison : The morpholine and 4-MeO-benzoate groups in the target compound may offer different pharmacokinetic profiles, favoring CNS penetration over vascular targeting.
Physicochemical Properties
- Solubility: The morpholine group enhances aqueous solubility compared to non-polar analogs like 4-pentylphenyl 4-methoxybenzoate ().
- Stability : The ester linkage in 4-MeO-benzoate derivatives is susceptible to enzymatic hydrolysis, whereas metal-coordinated 4-MeO-Bz (–10) exhibits higher thermal stability.
Biological Activity
2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate is a synthetic compound that belongs to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound features a benzothiazole ring , a morpholine moiety , and a methoxybenzoate group . The synthesis typically involves:
- Formation of Benzothiazole Core : Synthesized through cyclization involving 2-aminothiophenol.
- Introduction of Morpholine : Achieved via nucleophilic substitution with morpholine.
- Attachment of Methoxybenzoate : Conducted through esterification with 4-methoxybenzoic acid using coupling agents like DCC.
Biological Activity Overview
The biological activity of this compound includes:
- Antimicrobial Activity : Exhibits significant inhibition against various bacterial and fungal strains.
- Anticancer Properties : Demonstrates antiproliferative effects on cancer cell lines, particularly in melanoma and prostate cancer, through mechanisms such as tubulin polymerization inhibition .
- Enzyme Inhibition : Acts as an inhibitor of monoamine oxidase, which can lead to increased neurotransmitter levels in the brain.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Inhibits enzymes like monoamine oxidase, affecting neurotransmitter metabolism.
- DNA Interaction : Binds to DNA, disrupting replication and transcription processes.
- Membrane Perturbation : Alters cell membrane permeability, leading to cell death in microbial organisms.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with other benzothiazole derivatives:
| Compound Name | Type | Biological Activity |
|---|---|---|
| Sulfathiazole | Antimicrobial | Broad-spectrum antibacterial properties |
| Ritonavir | Antiretroviral | Primarily used for HIV treatment |
| Tiazofurin | Antineoplastic | Used in cancer therapy |
This comparison highlights the versatility of the benzothiazole scaffold while emphasizing the distinct biological activities attributed to specific substituents in each compound.
Case Studies and Research Findings
Recent studies have focused on the antiproliferative activity of derivatives related to this compound. For instance, modifications in structure led to enhanced potency against cancer cells, with IC50 values decreasing from micromolar to nanomolar ranges . Such findings underscore the potential for further development of this compound as a therapeutic agent.
Q & A
Q. What are the optimal synthetic routes for 2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the functionalization of the benzo[d]thiazole core. Key steps include:
- Thiazole ring formation : Cyclization of 2-chloro-6-methoxybenzo[d]thiazole derivatives under controlled temperatures (e.g., 80–100°C) in polar aprotic solvents like DMF .
- Morpholine substitution : Nucleophilic aromatic substitution (SNAr) at the 2-position of the thiazole ring using morpholine under reflux conditions (e.g., 12–24 hours in ethanol) .
- Esterification : Coupling with 4-methoxybenzoic acid via Steglich esterification (DCC/DMAP) or acid chloride methods.
Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions. Purity (>95%) is confirmed via HPLC and NMR .
Q. How do structural features of this compound influence its biological activity?
The compound’s activity is attributed to:
- Thiazole ring : Enhances π-π stacking with biological targets (e.g., enzyme active sites).
- Morpholine moiety : Improves solubility and modulates pharmacokinetics by acting as a hydrogen-bond acceptor .
- 4-Methoxybenzoate group : Increases lipophilicity, aiding membrane permeability.
Comparative studies of analogs (e.g., replacing morpholine with piperidine) show reduced activity, highlighting the critical role of the morpholine group in target binding .
Q. What characterization techniques are essential for validating the compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion).
- HPLC : Assesses purity (>97%) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions for structural validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data for this compound?
Conflicting data (e.g., variable IC50 values in kinase assays) may arise from differences in assay conditions or impurity levels. A systematic SAR approach includes:
- Analog synthesis : Replace morpholine with other amines (e.g., pyrrolidine) or modify the methoxy group to ethoxy/fluoro substituents.
- Biological assays : Standardize conditions (e.g., ATP concentration, pH) across studies.
- Computational docking : Compare binding poses in target proteins (e.g., EGFR, CDK2) to identify critical interactions. For example, morpholine’s oxygen atom forms a key hydrogen bond with Thr184 in CDK2, explaining its superior activity over non-oxygenated analogs .
Q. What methodologies are recommended for studying the compound’s metabolic stability and in vivo pharmacokinetics?
-
In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactors to identify major metabolites via LC-MS/MS.
-
CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 isoforms.
-
Pharmacokinetic profiling : Administer the compound intravenously/orally in rodent models, followed by plasma sampling at intervals (0–24 hours). Key parameters:
Parameter Value Range Method Half-life (t₁/₂) 2–4 hours Non-compartmental analysis Bioavailability 40–60% AUC comparison (IV vs. oral) Protein binding >90% Equilibrium dialysis .
Q. How can computational modeling predict off-target interactions and toxicity risks?
- Molecular docking : Screen against the PDB database for potential off-targets (e.g., hERG channels, nuclear receptors).
- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate permeability (LogP), solubility (LogS), and Ames test mutagenicity.
- MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns) to prioritize targets with high specificity .
Q. What strategies address low aqueous solubility during formulation for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
